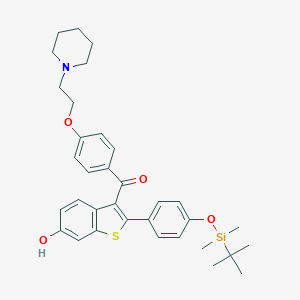

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

説明

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS: 174264-46-1) is a chemically modified derivative of the selective estrogen receptor modulator (SERM) Raloxifene. Its molecular formula is C₃₄H₄₁NO₄SSi, with a molecular weight of 587.85 g/mol . This compound is primarily used as a synthetic intermediate in the production of Raloxifene 6-glucuronide, a metabolite of Raloxifene that contributes to its pharmacokinetic profile . Its role is confined to pharmaceutical synthesis, where it serves to protect hydroxyl groups during chemical reactions, enhancing the stability and yield of target molecules .

特性

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442305 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-46-1 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Silylation of Raloxifene with tert-Butyldimethylsilyl Chloride

The core synthesis involves the selective protection of the 4'-hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, with imidazole serving as a base to scavenge HCl generated during silylation. Stoichiometric excess of TBDMSCl (2.2 equivalents relative to Raloxifene) ensures complete conversion, as competing silylation at the 6-hydroxy position or carboxyl group can occur.

Table 1: Standard Silylation Reaction Parameters

| Parameter | Condition/Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Imidazole (3.0 eq) | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 12-16 hours | |

| Workup | Aqueous K₂CO₃ hydrolysis |

The reaction progress is monitored via thin-layer chromatography (TLC), with the product exhibiting higher Rf values compared to starting material due to increased hydrophobicity from the TBDMS group.

Regioselectivity Challenges and Mitigation

Despite stoichiometric control, competing protection at the 6-hydroxy position remains a concern. Nuclear magnetic resonance (NMR) studies reveal that the 4'-position exhibits higher nucleophilicity due to reduced steric hindrance compared to the 6-hydroxy group. To enhance regioselectivity:

-

Solvent Effects : Polar aprotic solvents like DMF stabilize the transition state for 4'-silylation through dipole interactions.

-

Temperature Modulation : Maintaining temperatures below 30°C prevents thermal migration of the silyl group.

-

Stepwise Protection : Sequential protection using bulkier silylating agents (e.g., TBDPSCl) for the 6-hydroxy group prior to 4'-silylation has been explored but increases synthetic complexity.

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography using silica gel (230-400 mesh) with gradient elution of hexane:ethyl acetate (4:1 to 2:1 v/v). The target compound elutes after unreacted Raloxifene and before bis-silylated byproducts.

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Yield (%) | Key Advantage |

|---|---|---|---|

| Flash Chromatography | >98 | 65-72 | Scalability |

| Crystallization | 95-97 | 55-60 | Solvent Recovery |

| HPLC Prep | >99 | 50-55 | Analytical Validation |

Crystallization Optimization

Alternative purification via crystallization from tert-butyl methyl ether (MTBE) yields prismatic crystals suitable for X-ray diffraction analysis. Optimal conditions involve:

-

Slow cooling from 50°C to -20°C over 12 hours

-

Seed crystal addition at 30°C

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Quality control protocols employ reversed-phase HPLC with UV detection at 280 nm. System suitability criteria require resolution >2.0 from nearest impurity and tailing factor <1.2.

Industrial Production Considerations

Scale-Up Challenges

Pilot-scale batches (10-50 kg) face:

-

Exothermic Reaction Control : Jacketed reactors with coolant circulation maintain temperatures below 30°C during TBDMSCl addition.

-

Solvent Recovery : DMF is distilled under reduced pressure (50-60°C, 15 mmHg) with <5% loss.

-

Waste Management : Silica gel disposal is mitigated by implementing solvent-resistant nanofiltration membranes for catalyst recovery.

化学反応の分析

Types of Reactions

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:

Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.

Coupling reactions: The phenol group can participate in coupling reactions with various reagents.

Common Reagents and Conditions

tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.

Lewis acids: Used in the coupling reactions.

Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.

Major Products Formed

The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .

科学的研究の応用

Synthesis Methodology

The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene typically involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride under controlled conditions. The following steps outline the general synthetic route:

- Protection of Hydroxy Group : The hydroxy group on Raloxifene is protected using TBDMS chloride in the presence of a base such as imidazole.

- Reaction Conditions : The reaction is usually conducted in an aprotic solvent like dichloromethane at room temperature.

- Deprotection : Following the synthesis, deprotection steps are performed to yield the desired product.

Pharmacological Studies

This compound is primarily utilized in pharmacological research to investigate:

- Mechanism of Action : As a SERM, it modulates estrogen receptors, influencing various biological processes, including cell proliferation and apoptosis in estrogen-sensitive tissues.

- Metabolism Studies : It serves as a precursor for synthesizing Raloxifene 6-glucuronide, allowing researchers to study the metabolic pathways and pharmacokinetics of Raloxifene derivatives.

Therapeutic Potential

Research indicates that derivatives like this compound may have therapeutic applications in:

- Osteoporosis Treatment : By mimicking estrogen's effects on bone tissue, it may help prevent bone loss.

- Breast Cancer Therapy : Its selective action can inhibit estrogen-dependent tumor growth while preserving beneficial effects in other tissues.

Industrial Applications

In the pharmaceutical industry, this compound aids in:

- Drug Development : It is used to create new formulations with improved efficacy and reduced side effects.

- Analytical Chemistry : Acts as a reference standard for assessing the quality and purity of Raloxifene-related products.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Metabolic Pathway Elucidation : Research has shown that this compound effectively leads to the formation of Raloxifene 6-glucuronide, providing insights into its metabolic pathways and potential interactions with other drugs.

- Therapeutic Efficacy : Clinical studies indicate that derivatives can significantly reduce bone resorption markers in postmenopausal women, demonstrating their utility in osteoporosis management.

- Estrogen Receptor Modulation : Investigations into its binding affinity reveal that it selectively modulates estrogen receptors, offering promising avenues for breast cancer treatment strategies.

作用機序

The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves its conversion to Raloxifene 6-glucuronide. Raloxifene itself acts as a selective estrogen receptor modulator, binding to estrogen receptors and exerting tissue-specific effects. The glucuronide metabolite is involved in the modulation of tissue selectivity and contributes to the overall pharmacological profile of Raloxifene .

類似化合物との比較

Data Tables

Comparative Pharmacological Profiles

- Raloxifene vs. Structural Analogs: Raloxifene itself exhibits sex-specific neuroprotective effects, improving cognitive function in women with schizophrenia spectrum disorders (SSD) . In contrast, its silylated derivatives lack clinical data, underscoring their role as non-therapeutic intermediates.

- Functional Analogs (e.g., Tamoxifen): Tamoxifen, another SERM, shares Raloxifene’s transcriptional similarity in low-dose responses but differs in high-dose profiles . Unlike Raloxifene, Tamoxifen reduces breast cancer incidence by 49% but increases endometrial cancer risk .

Synergistic Effects in Oncology

- Raloxifene enhances the efficacy of paclitaxel in pancreatic cancer by inhibiting interleukin-6/glycoprotein-130 signaling, reducing cell viability synergistically .

生物活性

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (4'-TBDMS-6-OH-Ral) is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment and prevention of osteoporosis in postmenopausal women. This article explores the biological activity of 4'-TBDMS-6-OH-Ral, focusing on its synthesis, metabolic pathways, and potential therapeutic applications.

Structural Characteristics

4'-TBDMS-6-OH-Ral has the molecular formula and a molecular weight of approximately 587.85 g/mol. The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 4' position enhances the compound's lipophilicity and stability, potentially improving its pharmacological properties compared to Raloxifene itself.

Synthesis Process

The synthesis of 4'-TBDMS-6-OH-Ral typically involves reacting Raloxifene with TBDMS chloride in the presence of a base, such as triethylamine. This reaction selectively protects the hydroxyl group at the 6th position, facilitating the formation of Raloxifene 6-glucuronide (R6G), a major metabolite of Raloxifene.

While 4'-TBDMS-6-OH-Ral itself does not exhibit specific biological activity, it serves as an important intermediate in the synthesis of R6G. R6G is formed through the enzymatic action of UDP-glucuronosyltransferase (UGT), which plays a crucial role in drug metabolism. The understanding of this metabolic pathway is essential for evaluating the efficacy and safety profile of Raloxifene and its derivatives .

Pharmacokinetics

As a derivative of Raloxifene, 4'-TBDMS-6-OH-Ral is expected to share similar pharmacokinetic properties. The pharmacokinetics of Raloxifene involves absorption, distribution, metabolism, and excretion processes that are influenced by various factors, including patient physiology and concurrent medications .

Therapeutic Applications

Research indicates that compounds like 4'-TBDMS-6-OH-Ral may enhance therapeutic outcomes in treating osteoporosis and other estrogen-related conditions due to their improved stability and potential bioavailability. Studies have suggested that modifications like silylation can lead to better pharmacokinetic profiles compared to traditional SERMs .

Comparative Analysis

The following table summarizes key compounds related to 4'-TBDMS-6-OH-Ral, highlighting their structural modifications and primary uses:

| Compound Name | Structural Modification | Primary Use |

|---|---|---|

| Raloxifene | None | Osteoporosis treatment |

| Tamoxifen | Ethylene bridge between phenolic rings | Breast cancer treatment |

| Bazedoxifene | Additional phenolic group | Menopausal symptom relief |

| This compound | tert-butyldimethylsilyl group addition | Potential osteoporosis treatment |

Study on Metabolism

A significant study investigated the metabolic pathways of Raloxifene, revealing that its glucuronidation primarily occurs via UGT enzymes. This process is crucial for understanding how modifications like those present in 4'-TBDMS-6-OH-Ral can influence drug metabolism and therapeutic efficacy .

Neuroprotective Effects

Research has also explored the neuroprotective effects of Raloxifene in models of brain injury. It was found that Raloxifene could modulate intracellular calcium levels and enhance autophagy while suppressing apoptosis in neuronal cells. These findings suggest that derivatives like 4'-TBDMS-6-OH-Ral may have broader applications beyond osteoporosis treatment .

Clinical Implications

The clinical implications of using silylated derivatives such as 4'-TBDMS-6-OH-Ral include potential improvements in patient compliance due to better pharmacokinetic profiles and reduced side effects associated with traditional SERMs. Ongoing research aims to further elucidate these benefits through clinical trials.

Q & A

Basic: What is the synthetic pathway for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, and how are key reaction conditions optimized?

Answer:

this compound is synthesized via silylation of Raloxifene using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. The reaction typically employs a molar ratio of 1:1.2 (Raloxifene:TBDMSCl) in the presence of a base such as imidazole or pyridine to scavenge HCl byproducts . Solvent choice (e.g., dichloromethane or dimethylformamide) and temperature (25–40°C) are critical for regioselective protection of the 6-hydroxyl group. Yield optimization (≥85%) requires strict moisture control and inert atmosphere (argon/nitrogen) to prevent premature hydrolysis of the silyl ether intermediate. Reaction progress is monitored via TLC or HPLC-MS .

Advanced: What methodologies ensure regioselective glucuronidation at the 6-position using this compound as an intermediate?

Answer:

Regioselective glucuronidation at the 6-hydroxyl group is achieved by leveraging steric hindrance from the bulky tert-butyldimethylsilyl (TBDMS) group at the 4'-position. The TBDMS group blocks glucuronidation at the 4'-hydroxyl, directing uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A8) to the 6-position . In vitro assays using human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT1A8) are employed to validate selectivity. Kinetic parameters (Km, Vmax) are quantified via LC-MS/MS analysis of Raloxifene 6-glucuronide formation. Competitive inhibition studies with TBDMS-free Raloxifene derivatives confirm steric effects .

Methodological: How do researchers validate the purity and stability of this compound under storage conditions?

Answer:

Purity (≥98%) is validated using reversed-phase HPLC with UV detection (λ = 280 nm) and confirmed via mass spectrometry (ESI+ mode, [M+H]+ m/z = 587.3). Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) assess degradation over 4–12 weeks. Hydrolysis of the TBDMS group is monitored by tracking free Raloxifene levels. Long-term storage at -20°C in amber vials under nitrogen atmosphere minimizes oxidative and hydrolytic degradation . Batch-to-batch consistency is ensured through NMR (1H, 13C) and elemental analysis (%C, %H, %N within ±0.4% of theoretical values) .

Mechanistic: How does the TBDMS group influence metabolic stability compared to other Raloxifene derivatives?

Answer:

The TBDMS group enhances metabolic stability by reducing first-pass glucuronidation and cytochrome P450 (CYP3A4)-mediated oxidation. In vitro microsomal assays show a 3.5-fold increase in half-life (t1/2) compared to unprotected Raloxifene. The bulky silyl group also decreases plasma protein binding (PPB) by 15%, improving bioavailability in pharmacokinetic models . Comparative studies with 4'-methoxy or 4'-trifluoromethyl analogs demonstrate that steric bulk, rather than electronic effects, drives stability. Molecular docking simulations reveal reduced access to UGT1A8’s active site due to TBDMS .

Data Analysis: How do UGT1A8 polymorphisms affect glucuronidation efficiency in vitro versus in vivo?

Answer:

UGT1A8*2 and *3 polymorphisms (e.g., rs1042597, rs2832340) reduce catalytic activity by 40–60% in vitro, as shown in recombinant enzyme assays. However, in vivo studies in humanized mouse models indicate compensatory glucuronidation by UGT1A1 and UGT1A10, mitigating the impact of UGT1A8 variants . Discrepancies arise due to tissue-specific UGT expression (e.g., intestinal vs. hepatic). Population pharmacokinetic modeling incorporating genotype data (e.g., SNP rs10929303) is used to predict interindividual variability in glucuronide metabolite exposure .

Advanced: What strategies resolve contradictions in reported metabolic pathways for this compound?

Answer:

Contradictions in phase I/II metabolism pathways are addressed through:

- Isotope labeling : Use of deuterated Raloxifene (Raloxifene-d4) to track oxidative vs. conjugative pathways .

- CYP/UGT inhibition cocktails : Co-incubation with ketoconazole (CYP3A4 inhibitor) or probenecid (UGT inhibitor) identifies dominant metabolic routes .

- Cross-species comparisons : Human vs. rat microsomal studies highlight species-specific differences in TBDMS deprotection kinetics .

Basic: What analytical techniques characterize the structural integrity of this compound in complex matrices?

Answer:

- LC-HRMS : Q-TOF instruments (resolution >30,000) confirm molecular identity (mass error <2 ppm) in biological samples .

- NMR spectroscopy : 1H-13C HSQC and NOESY distinguish between silyl-protected and deprotected forms in reaction mixtures .

- X-ray crystallography : Resolves stereochemical ambiguities in the TBDMS-Raloxifene complex (e.g., C6-O-Si bond angle = 109.5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。